molecular formula C21H26N2O2 B2443469 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide CAS No. 1421515-70-9

2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide

Cat. No.: B2443469
CAS No.: 1421515-70-9
M. Wt: 338.451
InChI Key: KHDZIMWPLVMECH-UHFFFAOYSA-N
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Description

2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C21H26N2O2 and a molecular weight of 338.451 g/mol. This compound is known for its diverse applications in the field of science and industry.

Preparation Methods

The synthesis of 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide typically involves the reaction of morpholine derivatives with benzyl and phenylpropyl groups under specific conditions. The synthetic route may include steps such as:

    Formation of the morpholine ring: This can be achieved through the cyclization of appropriate precursors.

    Introduction of the benzyl group: This step involves the alkylation of the morpholine ring with a benzyl halide.

    Attachment of the phenylpropyl group: This can be done through a nucleophilic substitution reaction using a phenylpropyl halide.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or phenylpropyl groups can be replaced with other functional groups using appropriate reagents.

Scientific Research Applications

2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide can be compared with other similar compounds, such as:

    N-benzylmorpholine: This compound lacks the phenylpropyl group, making it less complex and potentially less active in certain applications.

    N-phenylpropylmorpholine: This compound lacks the benzyl group, which may affect its binding affinity and activity.

    Morpholine-4-carboxamide: This simpler compound lacks both the benzyl and phenylpropyl groups, making it less versatile in its applications.

The uniqueness of this compound lies in its combination of benzyl and phenylpropyl groups, which contribute to its diverse applications and potential biological activities.

Properties

IUPAC Name

2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-21(22-13-7-12-18-8-3-1-4-9-18)23-14-15-25-20(17-23)16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDZIMWPLVMECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCCCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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